5-Bromo-2-fluoro-3-nitrotoluene
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Overview
Description
5-Bromo-2-fluoro-3-nitrotoluene: is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of toluene, where the methyl group is substituted with bromine, fluorine, and nitro groups at different positions on the benzene ring
Mechanism of Action
Target of Action
It is known that such compounds are often used in organic synthesis, particularly in suzuki–miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which forms carbon-carbon bonds between two organic groups .
Mode of Action
In the context of Suzuki–Miyaura coupling, 5-Bromo-2-fluoro-3-nitrotoluene may interact with its targets through a series of steps. First, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . Then, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its role in Suzuki–Miyaura coupling reactions . These reactions are widely applied in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics . The downstream effects of these reactions can be diverse, depending on the specific compounds being synthesized.
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific context of its use. In the context of Suzuki–Miyaura coupling reactions, the result of its action would be the formation of a new carbon-carbon bond, enabling the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the conditions under which Suzuki–Miyaura coupling reactions are performed can impact the yield and selectivity of the reaction . Factors such as temperature, solvent, and the presence of other reagents can all play a role.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-3-nitrotoluene typically involves multiple steps, starting from toluene. The process includes:
Bromination: Introduction of a bromine atom using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Fluorination: Introduction of a fluorine atom, often using a fluorinating agent such as Selectfluor.
Nitration: Introduction of a nitro group using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (nitro and fluoro).
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products:
Aminotoluene derivatives: from reduction.
Carboxylic acid derivatives: from oxidation.
Substituted aromatic compounds: from nucleophilic substitution.
Scientific Research Applications
Chemistry: 5-Bromo-2-fluoro-3-nitrotoluene is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: While specific biological applications are less common, derivatives of this compound could be explored for their potential biological activity, including antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound can be used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique substitution pattern makes it valuable for creating materials with specific electronic properties.
Comparison with Similar Compounds
- 2-Bromo-5-fluoro-3-nitrotoluene
- 2-Bromo-3-nitrotoluene
- 5-Fluoro-2-nitrotoluene
Comparison: 5-Bromo-2-fluoro-3-nitrotoluene is unique due to the specific positions of its substituents, which can significantly affect its chemical properties and reactivity. For example, the presence of both bromine and fluorine atoms in specific positions can enhance its reactivity in nucleophilic substitution reactions compared to compounds with only one halogen substituent.
Properties
IUPAC Name |
5-bromo-2-fluoro-1-methyl-3-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNFTQDGEFBCPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742972 |
Source
|
Record name | 5-Bromo-2-fluoro-1-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375068-74-8 |
Source
|
Record name | 5-Bromo-2-fluoro-1-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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